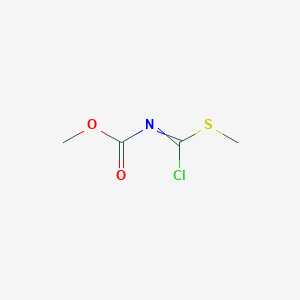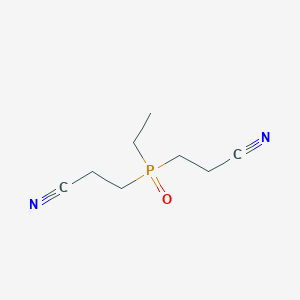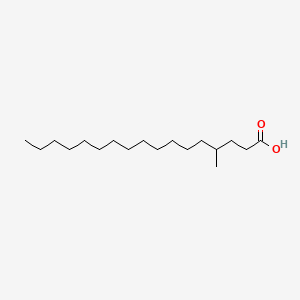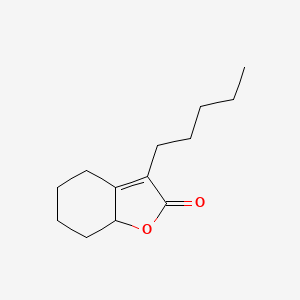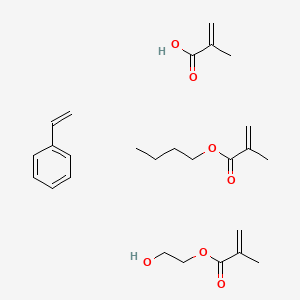
Butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butyl 2-methylprop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a combination of several chemical entities, each with unique properties and applications. These compounds are commonly used in the production of polymers, resins, and other industrial materials. They are known for their versatility and are widely utilized in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Butyl 2-methylprop-2-enoate: : This compound is typically synthesized through the esterification of acrylic acid and n-butanol. The reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the finished product .
-
2-hydroxyethyl 2-methylprop-2-enoate: : Common methods of synthesis include the reaction of methacrylic acid with ethylene oxide or the esterification of methacrylic acid with a large excess of ethylene glycol. Both methods yield some amount of ethylene glycol dimethacrylate as a byproduct .
-
2-methylprop-2-enoic acid: : This compound is often produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile.
-
Styrene: : Styrene is typically produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of catalysts, temperature control, and purification steps are critical to the efficiency and quality of the final products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often resulting in the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, iron oxide.
Major Products
Butyl 2-methylprop-2-enoate: Can form butyl acrylate upon polymerization.
2-hydroxyethyl 2-methylprop-2-enoate: Can form hydrogels used in contact lenses.
2-methylprop-2-enoic acid: Can form methacrylic acid derivatives.
Styrene: Can form polystyrene upon polymerization.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the development of hydrogels for drug delivery systems.
Medicine: Employed in the production of biocompatible materials for medical devices.
Industry: Used in the manufacture of paints, coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl groups in these compounds undergo free radical polymerization to form long polymer chains. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Propyl 2-methylprop-2-enoate
Uniqueness
The uniqueness of these compounds lies in their specific functional groups, which confer distinct chemical properties and reactivity. For instance, the presence of the hydroxyethyl group in 2-hydroxyethyl 2-methylprop-2-enoate enhances its hydrophilicity, making it suitable for hydrogel formation. Similarly, the vinyl group in styrene allows for easy polymerization into polystyrene, a widely used plastic.
These compounds’ versatility and wide range of applications make them valuable in various fields of research and industry.
Propriétés
Numéro CAS |
55854-33-6 |
|---|---|
Formule moléculaire |
C26H38O7 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C6H10O3.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h2,4-6H2,1,3H3;2-7H,1H2;7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
UXERYWPJIPVAKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |
Numéros CAS associés |
55854-33-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
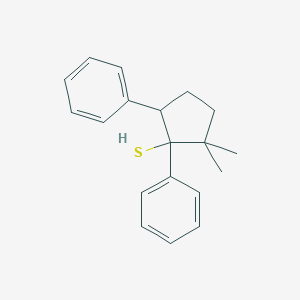
![[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14640563.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
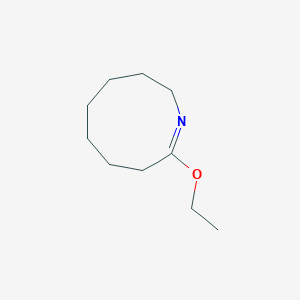
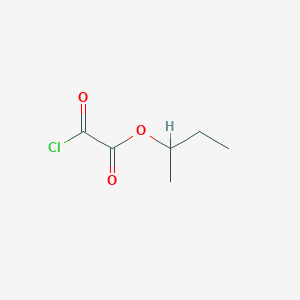
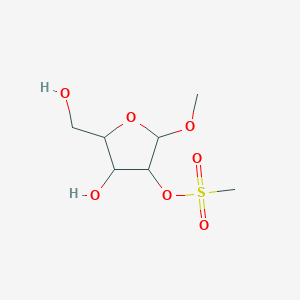
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
